molecular formula C8H9ClN2O2 B15361703 Methyl 3-amino-6-chloro-5-methylpicolinate

Methyl 3-amino-6-chloro-5-methylpicolinate

Cat. No.: B15361703
M. Wt: 200.62 g/mol
InChI Key: WUGFBIURXCATFN-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-methylpicolinate: is a chemical compound belonging to the class of picolinates, which are derivatives of picolinic acid This compound features a chloro group at the 6th position, a methyl group at the 5th position, and an amino group at the 3rd position of the picolinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-chloro-5-methylpicolinate typically involves the following steps:

  • Starting Material: The synthesis begins with picolinic acid as the starting material.

  • Methylation: The methylation at the 5th position is performed using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-chloro-5-methylpicolinate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom.

  • Substitution: Substitution reactions can replace the chloro or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide (NaN₃) or sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids.

  • Reduction Products: Amino derivatives, hydrochlorides.

  • Substitution Products: Various functionalized picolinates.

Scientific Research Applications

Chemistry: Methyl 3-amino-6-chloro-5-methylpicolinate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential as a herbicide due to its ability to interfere with plant growth. It can be used to develop new herbicidal formulations.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds makes it a candidate for drug development.

Industry: In materials science, this compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-amino-6-chloro-5-methylpicolinate exerts its effects depends on its application. As a herbicide, it likely interferes with plant growth by inhibiting key enzymes involved in photosynthesis or amino acid synthesis. The molecular targets and pathways involved would include enzymes like acetolactate synthase (ALS) and dihydropteroate synthase (DHPS).

Comparison with Similar Compounds

  • Methyl 3-amino-6-chloropicolinate: Lacks the methyl group at the 5th position.

  • Methyl 3-amino-5-methylpicolinate: Lacks the chloro group at the 6th position.

  • Methyl 3-amino-6-chloro-5-ethylpicolinate: Has an ethyl group instead of a methyl group at the 5th position.

Uniqueness: Methyl 3-amino-6-chloro-5-methylpicolinate is unique due to the presence of both a chloro and a methyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it distinct from other picolinate derivatives.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-amino-6-chloro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-4-3-5(10)6(8(12)13-2)11-7(4)9/h3H,10H2,1-2H3

InChI Key

WUGFBIURXCATFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C(=O)OC)N

Origin of Product

United States

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